chemical structure and molecular weight of 5-Bromo-8-fluoroisoquinolin-1(2H)-one
chemical structure and molecular weight of 5-Bromo-8-fluoroisoquinolin-1(2H)-one
An In-depth Technical Guide to 5-Bromo-8-fluoroisoquinolin-1(2H)-one
Introduction
5-Bromo-8-fluoroisoquinolin-1(2H)-one is a halogenated heterocyclic compound featuring a core isoquinoline scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the isoquinolin-1(2H)-one moiety in a range of biologically active molecules. The strategic placement of bromine and fluorine atoms offers unique physicochemical properties and provides synthetic handles for further molecular elaboration, making it a valuable building block in the design of novel therapeutics.
The isoquinoline framework is a key component in numerous natural alkaloids and synthetic drugs, exhibiting a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets, while the bromine atom serves as a versatile functional group for cross-coupling reactions to build molecular complexity. This guide provides a comprehensive overview of the chemical structure, molecular weight, and plausible synthetic and characterization methodologies for 5-Bromo-8-fluoroisoquinolin-1(2H)-one, tailored for professionals in chemical and pharmaceutical research.
Core Molecular Attributes
The fundamental properties of 5-Bromo-8-fluoroisoquinolin-1(2H)-one are summarized below. These attributes are foundational for its use in synthetic chemistry and drug design.
Chemical Structure and Formula
The molecule consists of a bicyclic isoquinolin-1(2H)-one system. A bromine atom is substituted at the 5-position and a fluorine atom at the 8-position of the aromatic ring.
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IUPAC Name: 5-bromo-8-fluoro-3,4-dihydro-2H-isoquinolin-1-one[2]
Molecular Weight and Physicochemical Properties
The calculated molecular properties provide essential data for experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 244.06 g/mol | [2][3] |
| Monoisotopic Mass | 242.96950 Da | [2] |
| XLogP3 (Predicted) | 2.1 | [2] |
| Polar Surface Area | 29.1 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis would likely begin with a suitable precursor, such as a substituted phenylacetic acid or benzyl cyanide, and proceed through cyclization to form the dihydroisoquinolinone core, followed by halogenation. An alternative and more probable route, given the substitution pattern, involves the modification of a pre-formed isoquinoline core. A plausible sequence is outlined below.
Caption: Proposed synthetic workflow for 5-Bromo-8-fluoroisoquinolin-1(2H)-one.
Experimental Protocol (Hypothetical)
The following protocol is a predictive methodology based on the synthesis of structurally related compounds, such as 5-bromoisoquinolin-1(2H)-one.[1]
Step 1: Synthesis of 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-Bromo-5-fluorophenyl)acetic acid in a suitable solvent such as thionyl chloride and heat to convert it to the acid chloride.
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Amidation: After removing excess thionyl chloride under reduced pressure, dissolve the resulting acid chloride in an inert solvent like dichloromethane. Cool the solution in an ice bath and bubble ammonia gas through it, or add a solution of aqueous ammonia dropwise, to form the corresponding amide.
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Cyclization: The crucial step is the intramolecular Friedel-Crafts type cyclization. This is typically achieved by treating the amide intermediate with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature (e.g., 80-120 °C).
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Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled and quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Structural Characterization and Validation
To confirm the identity and purity of the synthesized 5-Bromo-8-fluoroisoquinolin-1(2H)-one, a suite of analytical techniques is required. The expected outcomes are detailed below, based on the known spectral properties of similar halogenated isoquinolines.[5][7]
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons appearing as doublets or doublets of doublets in the 7-8 ppm region.- Aliphatic protons of the dihydroisoquinoline core appearing as triplets around 3.0-3.6 ppm.- A broad singlet for the N-H proton, typically downfield. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around 160-170 ppm.- Aromatic carbon signals in the 110-150 ppm range, with C-F and C-Br couplings visible.- Aliphatic carbon signals in the 25-40 ppm range. |
| ¹⁹F NMR | - A single resonance for the fluorine atom, with its chemical shift influenced by the aromatic system.[8][9] The multiplicity will be determined by coupling to nearby aromatic protons. |
| Mass Spectrometry (MS) | - The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks in an approximate 1:1 ratio).- The molecular ion peak [M+H]⁺ would be expected at m/z 244 and 246.[1] |
| Infrared (IR) Spectroscopy | - A strong absorption band for the amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹.- An N-H stretching band around 3200-3300 cm⁻¹.- C-F and C-Br stretching vibrations in the fingerprint region. |
Purity and Physical Properties
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High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC, with the compound exhibiting a single major peak.
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Melting Point: A sharp melting point is indicative of high purity. For related compounds like 5-bromo-8-nitroisoquinoline, the melting point is in the range of 137-141 °C.[5]
Reactivity and Potential Applications in Drug Discovery
The chemical structure of 5-Bromo-8-fluoroisoquinolin-1(2H)-one makes it a versatile intermediate for the synthesis of more complex molecules.
Caption: Reactivity and potential applications of the core scaffold.
Key Chemical Transformations
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Cross-Coupling Reactions: The C5-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Stille couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups to build a library of derivatives.
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Buchwald-Hartwig Amination: The aryl bromide can be converted to an amine, enabling the synthesis of compounds with diverse substitution patterns at the 5-position.[6]
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N-Alkylation/Arylation: The amide nitrogen can be alkylated or arylated under basic conditions to introduce substituents that can modulate solubility and biological activity.
Relevance in Medicinal Chemistry
The isoquinolin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown promise in various therapeutic areas:
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Oncology: Many isoquinoline-based compounds have been investigated as anticancer agents, acting through mechanisms such as the inhibition of kinases or topoisomerases.[10]
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Neuroscience: The structural similarity to certain neurotransmitters has led to the development of isoquinoline derivatives as modulators of G-protein coupled receptors (GPCRs), such as serotonin receptors.[11]
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Infectious Diseases: Halogenated quinolones and isoquinolines have a long history as antibacterial agents, and novel derivatives continue to be explored for their potential against resistant strains.[12]
Safety and Handling
Specific safety data for 5-Bromo-8-fluoroisoquinolin-1(2H)-one is not published. However, based on data for structurally similar compounds like 5-bromo-8-chloroisoquinolin-1(2H)-one, the following precautions are advised:[13]
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Hazard Statements (Predicted):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
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Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place in a tightly sealed container.
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Conclusion
5-Bromo-8-fluoroisoquinolin-1(2H)-one represents a strategically designed chemical building block with significant potential for application in drug discovery and development. Its combination of a biologically relevant isoquinolin-1(2H)-one core with versatile bromine and fluorine substituents makes it an attractive starting point for the synthesis of compound libraries targeting a range of diseases. While detailed experimental data for this specific molecule is sparse in public literature, this guide provides a robust framework based on established chemical principles and data from closely related analogues to inform its synthesis, characterization, and further derivatization. As research into novel therapeutics continues, such functionalized heterocyclic intermediates will remain critical tools for medicinal chemists.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108404020, 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link].
- Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
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Organic Syntheses Procedure, 5-bromo-8-nitroisoquinoline. Available at [Link].
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Kovács, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(9), 2326. Available at [Link].
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Magritek (2021). How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra - A Multi-nuclei case study on 5-Bromo-1,2,3-trifluorobenzene without the need of user intervention. Available at [Link].
- Penthala, N. R., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic & Medicinal Chemistry, 76, 117101.
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Dalby Brown, W., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at [Link].
- Sauthof, L., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4999.
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at [Link].
- Potikha, L., Brovarets, V., & Zhirnov, V. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 1-10.
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